molecular formula C₁₉H₁₇D₆N₃O₂ B1153574 5-Hydroxybenzydamine-d6

5-Hydroxybenzydamine-d6

Cat. No.: B1153574
M. Wt: 331.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybenzydamine-d6 is a deuterium-labeled stable isotope of a benzydamine metabolite, specifically designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS and GC-MS. While specific studies on this compound are not available in the searched sources, its parent compound, Benzydamine, is a well-documented nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic, analgesic, and antipyretic properties . The deuterated form, featuring six deuterium atoms (d6) typically located on the dimethylamino group, provides a significant mass shift that eliminates analytical interference, enabling highly accurate and precise measurement of the analyte in complex biological matrices like plasma, serum, and urine. The primary research value of this compound lies in pharmacokinetic and metabolism studies. It is an essential tool for tracing the absorption, distribution, metabolism, and excretion (ADME) profiles of Benzydamine, allowing researchers to accurately quantify the hydroxy-metabolite and understand its formation and clearance rates. This compound is strictly for Research Use Only and is intended for use by qualified professionals in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₉H₁₇D₆N₃O₂

Molecular Weight

331.44

Synonyms

3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol-d6;  1-Benzyl-3-(3-dimethylaminopropoxy)-5-hydroxy-1H-indazole-d6

Origin of Product

United States

Synthetic Strategies and Isotopic Fidelity Assessment of 5 Hydroxybenzydamine D6

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of 5-Hydroxybenzydamine-d6 is designed to introduce six deuterium atoms specifically onto the two methyl groups of the dimethylamino moiety of the side chain. This is achieved through a multi-step process that utilizes a deuterated precursor.

A logical retrosynthetic analysis of this compound suggests that the final key step would be the coupling of a suitable indazole core with a deuterated side chain. The primary precursor for introducing the deuterium atoms is Dimethylamine-d6 hydrochloride (C₂HD₆N·HCl). This commercially available reagent provides a direct and efficient way to incorporate the hexadeuterated dimethylamino group.

The synthesis would begin with a protected form of the indazole core, likely 1-benzyl-5-methoxy-1H-indazol-3-ol . The methoxy group serves as a protecting group for the phenol, which can be deprotected in the final step of the synthesis. The other key reagent is a bifunctional linker that will form the propoxy bridge, such as 1-bromo-3-chloropropane .

A summary of the key precursors and reagents is provided in the table below.

Precursor/ReagentRole in Synthesis
1-benzyl-5-methoxy-1H-indazol-3-olCore indazole structure with protected hydroxyl group
1-bromo-3-chloropropaneLinker to form the propoxy side chain
Dimethylamine-d6 hydrochlorideSource of the six deuterium atoms
Sodium hydride (NaH)Base for deprotonation
Boron tribromide (BBr₃)Reagent for demethylation (deprotection)

In the synthesis of this compound, the deuteration is not on a stereocenter, so stereoselectivity is not a primary concern. However, regioselectivity is crucial. The deuterium atoms must be specifically located on the N-methyl groups. By using Dimethylamine-d6 as the deuterating agent, the position of the deuterium atoms is precisely controlled. The synthesis strategy is designed to ensure that the deuteration occurs only at the desired position by building the molecule from a pre-deuterated component.

The alkylation of the indazole core at the 3-hydroxy position is a key regioselective step. The use of a strong base like sodium hydride ensures the formation of the more nucleophilic alkoxide at the 3-position, which then selectively attacks the linker, 1-bromo-3-chloropropane.

A plausible multi-step synthesis for this compound is outlined below:

Alkylation of the Indazole Core: 1-benzyl-5-methoxy-1H-indazol-3-ol is treated with sodium hydride in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding sodium salt. This is followed by reaction with 1-bromo-3-chloropropane. The more reactive bromine end of the linker undergoes nucleophilic substitution to yield 1-benzyl-3-(3-chloropropoxy)-5-methoxy-1H-indazole.

Introduction of the Deuterated Moiety: The intermediate from the previous step is then reacted with Dimethylamine-d6 hydrochloride in the presence of a suitable base, such as potassium carbonate, in a solvent like acetonitrile (B52724). This nucleophilic substitution reaction replaces the chlorine atom with the dimethylamino-d6 group, affording 1-benzyl-3-(3-(dimethylamino-d6)propoxy)-5-methoxy-1H-indazole.

Deprotection: The final step is the deprotection of the 5-methoxy group to yield the desired this compound. This is typically achieved by treating the compound with a strong Lewis acid, such as boron tribromide (BBr₃), in a chlorinated solvent like dichloromethane (DCM).

Comprehensive Isotopic Purity and Positional Specificity Determination

To ensure the synthesized compound is suitable for its intended use, a thorough analysis of its isotopic purity, degree of deuteration, and the specific location of the deuterium atoms is essential. This is accomplished primarily through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

HRMS is a powerful tool for determining the exact mass of a molecule and its isotopic distribution. For this compound, HRMS would be used to confirm the incorporation of six deuterium atoms. The analysis would involve comparing the mass of the synthesized compound with its non-deuterated counterpart.

The following table presents the theoretical exact masses for the protonated molecular ions of unlabeled 5-Hydroxybenzydamine (B571449) and the target d6 compound.

CompoundMolecular FormulaTheoretical Exact Mass (M+H)⁺
5-HydroxybenzydamineC₁₉H₂₄N₃O₂⁺342.1863
This compoundC₁₉H₁₈D₆N₃O₂⁺348.2240

By analyzing the isotopic cluster of the molecular ion, the degree of deuteration and the isotopic purity can be determined. A high isotopic purity would be indicated by a dominant peak at the mass corresponding to the d6 species, with minimal contributions from d0 to d5 species.

NMR spectroscopy is indispensable for confirming the precise location of the deuterium atoms within the molecule. A combination of ¹H, ¹³C, and ²D NMR experiments provides a complete picture of the molecular structure and isotopic labeling.

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons, which would be a singlet at approximately 2.2 ppm in the unlabeled compound, would be absent or significantly diminished. The absence of this signal is a strong indication of successful deuteration at the intended site.

¹³C NMR: The ¹³C NMR spectrum would show the signals for all carbon atoms in the molecule. The carbons of the deuterated methyl groups would exhibit a characteristic triplet splitting pattern due to coupling with deuterium (which has a spin I=1), and their chemical shift would be slightly upfield compared to the unlabeled compound.

²D NMR: A deuterium NMR spectrum would show a signal only at the chemical shift corresponding to the deuterated positions. For this compound, a single peak would be expected in the aliphatic region, confirming that the deuterium is located on the methyl groups.

The following table provides the expected ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
δ (ppm)δ (ppm)
9.05 (s, 1H, OH)158.5 (C)
7.55 (d, 1H)152.1 (C)
7.30-7.15 (m, 5H, Ar-H)138.2 (C)
7.05 (d, 1H)128.6 (CH)
6.80 (s, 1H)127.3 (CH)
6.55 (dd, 1H)126.8 (CH)
5.50 (s, 2H, CH₂)122.5 (C)
4.20 (t, 2H, CH₂)112.8 (CH)
2.35 (t, 2H, CH₂)108.7 (CH)
1.90 (p, 2H, CH₂)100.1 (CH)
67.5 (CH₂)
56.2 (CH₂)
52.8 (CH₂)
44.5 (CD₃, triplet)
27.1 (CH₂)

Advanced Analytical Methodologies Employing 5 Hydroxybenzydamine D6

Quantitative Bioanalytical Method Development and Validation

The foundation of reliable pharmacokinetic and metabolic studies lies in the rigorous development and validation of quantitative bioanalytical methods. The use of a stable isotope-labeled internal standard, such as 5-Hydroxybenzydamine-d6, is a cornerstone of modern bioanalytical practice, ensuring the mitigation of analytical variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. In the context of analyzing 5-hydroxybenzydamine (B571449), a validated LC-MS/MS method would involve the use of this compound as an internal standard to ensure accuracy, particularly at low concentrations.

A typical LC-MS/MS method for a related compound, benzydamine (B159093), demonstrates the principles that would be applied. For instance, a method for the determination of benzydamine and its N-oxide metabolite in human plasma utilizes high-performance liquid chromatography (HPLC) with fluorimetric detection, showcasing the separation and detection of these compounds in a biological matrix. While this method does not use a deuterated internal standard, the incorporation of this compound in a modern LC-MS/MS assay would significantly enhance its performance by correcting for matrix effects and variations in instrument response.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 5-Hydroxybenzydamine with this compound as Internal Standard

ParameterCondition
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) [M+H]+ → Fragment ion of 5-hydroxybenzydamine
MRM Transition (IS) [M+H]+ → Fragment ion of this compound
Internal Standard This compound

This table is illustrative and based on typical parameters for similar small molecule bioanalytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, for non-volatile compounds like 5-hydroxybenzydamine, derivatization is often necessary to increase volatility and thermal stability. In such cases, this compound would serve as an ideal internal standard, as it would undergo the same derivatization reaction as the analyte, thereby correcting for any variability in the reaction efficiency.

Role as an Internal Standard in Stable Isotope Dilution Assays (SIDA) for Enhanced Precision

The use of this compound as an internal standard is a practical application of the stable isotope dilution assay (SIDA) principle. SIDA is a definitive method for quantification that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis.

The key advantage of using a deuterated internal standard like this compound is that it is chemically identical to the analyte and thus behaves identically during sample extraction, derivatization, chromatography, and ionization. This co-elution and identical chemical behavior allow for the precise correction of matrix-induced signal suppression or enhancement, which is a common challenge in bioanalysis. The only difference between the analyte and the internal standard is their mass, which is easily distinguished by the mass spectrometer. This leads to a significant improvement in the precision and accuracy of the measurement.

Chromatographic Separation Techniques (e.g., HPLC, UPLC) Coupled with Labeled Analogs

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the workhorses of modern bioanalytical laboratories, providing the necessary separation of analytes from complex biological matrices before detection. When coupled with mass spectrometry, the use of labeled analogs like this compound is crucial for robust and reliable quantification.

The chromatographic behavior of this compound is expected to be nearly identical to that of the unlabeled 5-hydroxybenzydamine. A slight difference in retention time, known as the "isotope effect," can sometimes be observed with deuterium-labeled standards, but this is typically minimal and does not affect the quantification as long as the peaks are adequately resolved or the integration is performed correctly. The primary role of the labeled analog in these techniques is to serve as a reliable internal standard for the reasons outlined in the SIDA section.

Application in Standard Reference Material Development

Standard reference materials (SRMs) are critical for ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. The development of an SRM for 5-hydroxybenzydamine would ideally involve the use of this compound.

In the development of a certified reference material, a highly pure and well-characterized substance is required. While benzydamine hydrochloride is available as a British Pharmacopoeia (BP) reference standard, the development of a certified reference material for its metabolite, 5-hydroxybenzydamine, would be a significant step forward for clinical and forensic toxicology. This compound could be used in the certification process to accurately assign the concentration of the unlabeled analyte in the reference material using isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method. This would ensure the highest level of accuracy for the certified value.

Mechanistic Investigations of Metabolic Pathways and Biotransformation Processes

In Vitro Enzymatic Biotransformation Studies

In vitro studies using human-derived enzyme systems are crucial for dissecting the specific metabolic reactions and identifying the enzymes responsible.

The initial formation of 5-hydroxybenzydamine (B571449) from its parent compound, benzydamine (B159093), occurs via aromatic hydroxylation, a classic Phase I metabolic reaction. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isoform responsible for the hydroxylation of benzydamine to 5-hydroxybenzydamine is not definitively identified in all literature, evidence points towards the involvement of the CYP2 family.

Notably, CYP2D6 is a key enzyme responsible for the metabolism of approximately 25% of clinically used drugs and is known to catalyze hydroxylation reactions. Studies on analogous compounds and metabolic pathways suggest that CYP2D6 is a likely catalyst for the formation of 5-hydroxybenzydamine. For instance, research on the N-hydroxylation of procainamide, another amine-containing drug, has demonstrated that CYP2D6 is the major human cytochrome P450 isozyme involved in the formation of its hydroxylated metabolite. nih.gov This functional similarity makes CYP2D6 a primary candidate for investigation in benzydamine hydroxylation. The metabolism of benzydamine also involves other CYP isoforms in minor pathways, such as the formation of the major metabolite, benzydamine N-oxide, which sees minor contributions from CYPs 1A1, 1A2, 2C19, and 3A4.

Following its formation via CYP-mediated oxidation, 5-hydroxybenzydamine undergoes Phase II conjugation reactions to increase its water solubility and facilitate its excretion.

Glucuronidation: The primary conjugation pathway for 5-hydroxybenzydamine is glucuronidation. This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have confirmed that hydroxybenzydamine is excreted in the urine in the form of its corresponding glucuronide. nih.gov While the specific UGT isoforms responsible for conjugating 5-hydroxybenzydamine have not been fully characterized, members of the UGT1A and UGT2B subfamilies are known to be key enzymes in the glucuronidation of a wide array of drugs and their hydroxylated metabolites.

Sulfation: Sulfation is another common Phase II conjugation pathway for phenolic compounds, catalyzed by sulfotransferases (SULTs). nih.gov This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). However, based on available scientific literature, the formation of sulfate (B86663) conjugates of 5-hydroxybenzydamine has not been reported as a significant metabolic pathway. The primary route of conjugation for this metabolite appears to be glucuronidation.

The use of stable isotope-labeled compounds like 5-Hydroxybenzydamine-d6 is critical for detailed enzyme kinetic studies. It serves as a tracer or an internal standard in mass spectrometry-based assays, allowing for precise quantification and differentiation from the endogenously formed, non-labeled metabolite.

While specific kinetic parameters for the formation of 5-hydroxybenzydamine are not extensively documented, kinetic studies have been performed on the parallel N-oxidation pathway of benzydamine, which is primarily mediated by Flavin-containing monooxygenases (FMOs). These studies provide a framework for how such analyses are conducted.

Table 1: Enzyme Kinetic Parameters for the N-Oxidation of Benzydamine by Human FMO Isoforms
EnzymeKm (μM)Vmax (nmol/mg protein/min)
FMO123.6 - 60-
FMO340.4 - 8029.1

Note: Vmax for FMO1 was reported as 46 ± 2 min⁻¹, which is not directly comparable to the units for FMO3 without further information on enzyme concentration.

The determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the CYP-mediated hydroxylation to 5-hydroxybenzydamine and its subsequent glucuronidation would be essential for a complete understanding of its metabolic profile. This compound would be an ideal tool for such investigations.

Kinetic Isotope Effect Kie Studies Facilitated by Deuterium Labeling

Theoretical Framework and Experimental Design for KIE Measurements

The theoretical basis for the kinetic isotope effect lies in transition state theory. The rate of a reaction is dependent on the free energy difference between the ground state of the reactants and the transition state. Isotopic substitution primarily affects the zero-point vibrational energy (ZPVE) of the molecule. A C-D bond has a lower ZPVE than a C-H bond due to the heavier mass of deuterium (B1214612). If this bond is being broken or significantly altered in the rate-determining step of a reaction, the difference in ZPVE between the deuterated and non-deuterated reactants will be reflected in the activation energy, leading to a KIE.

Experimentally, KIE measurements involving 5-Hydroxybenzydamine-d6 are typically conducted by comparing the reaction rates of the deuterated and non-deuterated (5-Hydroxybenzydamine) analogues under identical conditions. This can be achieved through parallel experiments or, more accurately, through competition experiments where a mixture of the two isotopic species is allowed to react, and the isotopic composition of the products and/or remaining reactants is analyzed over time. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the precise isotopic ratios.

ParameterDescription
kH Rate constant for the reaction of the non-deuterated compound (5-Hydroxybenzydamine)
kD Rate constant for the reaction of the deuterated compound (this compound)
KIE Kinetic Isotope Effect, calculated as the ratio kH/kD

Elucidation of Rate-Determining Steps in Enzymatic and Chemical Reactions

A primary application of KIE studies with this compound is to identify the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is a strong indication that a C-H bond at one of the deuterated positions is being cleaved in the slowest step of the reaction. For instance, in the metabolic transformation of 5-Hydroxybenzydamine (B571449), observing a large KIE upon deuteration of specific positions can pinpoint which C-H bond is targeted by the enzyme in the rate-limiting step.

Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the C-H bond cleavage is not involved in the rate-determining step, or that the bond is not broken at all during the reaction. This information is invaluable for mapping out the entire reaction coordinate and understanding the sequence of events in a multi-step process.

Investigation of Transition State Structures through Deuterium Substitution

The magnitude of the KIE can provide detailed information about the geometry of the transition state. For a C-H bond cleavage reaction, a maximal primary KIE is observed when the transition state is symmetric, with the hydrogen atom being equally shared between the donor and acceptor atoms. As the transition state becomes more "reactant-like" or "product-like" (i.e., less symmetric), the magnitude of the KIE decreases. By analyzing the KIE for the reactions of this compound, researchers can infer the nature of the transition state for the bond-breaking step.

Primary and Secondary Kinetic Isotope Effects on Reaction Rates

Primary Kinetic Isotope Effects (PKIEs) arise when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. As discussed, these are typically significant for C-H bond cleavage.

Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller than PKIEs (kH/kD is often between 0.7 and 1.5). They arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state.

α-Secondary KIEs: Occur when the isotope is on the atom undergoing a change in hybridization. For example, if a carbon atom changes from sp³ to sp² hybridization during the rate-determining step, a normal SKIE (kH/kD > 1) is typically observed. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1).

β-Secondary KIEs: Occur when the isotope is on an atom adjacent to the reacting center. These effects are often used to probe the degree of charge development in the transition state.

The deuteration in this compound at multiple positions allows for the potential observation of both primary and secondary KIEs, providing a wealth of information about the reaction mechanism.

Type of KIEDescriptionTypical kH/kD Value
Primary Bond to the isotope is broken/formed in the rate-determining step.> 2
α-Secondary Isotope is on the atom undergoing rehybridization.0.9 - 1.2
β-Secondary Isotope is on an atom adjacent to the reaction center.0.95 - 1.1

Solvent Isotope Effects in Reaction Mechanisms

In addition to substrate deuteration, investigating the reaction of 5-Hydroxybenzydamine in a deuterated solvent (e.g., D₂O instead of H₂O) can reveal the role of the solvent in the reaction mechanism. This is known as a Solvent Isotope Effect (SIE). A significant SIE can indicate that a proton transfer from the solvent is involved in the rate-determining step. By combining studies of this compound with experiments in deuterated solvents, a more complete picture of the proton transfer events throughout the reaction pathway can be constructed.

Molecular Interactions and Biochemical Mechanism of Action Studies

Ligand-Receptor Binding Kinetics and Affinity Profiling using 5-Hydroxybenzydamine-d6

Direct ligand-receptor binding kinetic and affinity profiling studies specifically for this compound are not available in the current body of scientific literature. The focus of such research is typically on the pharmacologically active parent compound, Benzydamine (B159093), and its primary, non-deuterated metabolites. However, the use of this compound as an internal standard is indispensable in the quantitative analysis required for these very studies.

For instance, in competitive binding assays designed to determine the affinity of 5-Hydroxybenzydamine (B571449) for specific receptors, this compound would be used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure the accuracy of the concentration measurements of the unlabeled ligand. The stability and chemical similarity of the deuterated standard to the analyte of interest are paramount for reliable quantification, which is the bedrock of determining binding constants such as Ki (inhibition constant) and Kd (dissociation constant).

Table 1: Hypothetical Application of this compound in Affinity Profiling (Note: This table is illustrative of the compound's application, as direct experimental data on this compound is not published.)

Parameter Measured Role of this compound Analytical Technique
Concentration of 5-Hydroxybenzydamine Internal Standard LC-MS/MS
Receptor Occupancy Quantification of unbound ligand LC-MS/MS

Enzyme Inhibition or Activation Mechanisms at a Molecular Level

Similar to affinity profiling, studies on enzyme inhibition or activation focus on the biologically active, non-deuterated molecules. Benzydamine is known to be metabolized by various enzymes, and understanding how its metabolites, including 5-Hydroxybenzydamine, interact with these or other enzymes is crucial.

This compound plays a vital, albeit indirect, role in these investigations. In vitro enzyme assays designed to assess the inhibitory or activating potential of 5-Hydroxybenzydamine would rely on precise quantification of the metabolite. The inclusion of this compound as an internal standard in the analytical workflow ensures that the measured concentrations are accurate, allowing for the reliable calculation of key parameters like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Interactions with Intracellular Targets and Signal Transduction Pathways

The exploration of how 5-Hydroxybenzydamine might interact with intracellular targets and influence signal transduction pathways is an area of ongoing research for its parent drug, Benzydamine. These studies often involve treating cells or tissues with the compound and then measuring downstream effects, such as changes in protein phosphorylation or second messenger levels.

In such complex biological systems, accurate quantification of the compound of interest is critical to establishing a clear dose-response relationship. The use of this compound as an internal standard in the analytical methods used to measure the intracellular concentrations of 5-Hydroxybenzydamine ensures the reliability of these findings. This allows researchers to confidently link specific observed cellular effects to a well-defined concentration of the metabolite.

Elucidation of Molecular Recognition Processes and Binding Thermodynamics

Understanding the thermodynamics of how a ligand binds to its target is fundamental to drug design and development. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are often employed to determine the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS).

While this compound itself is not the subject of these thermodynamic studies, its role in the precise quantification of the non-deuterated analyte is critical for the accurate interpretation of the data obtained from these methods. For example, in conjunction with techniques that measure binding, LC-MS/MS with a deuterated internal standard can confirm the concentration of the ligand in solution, which is a crucial parameter for the thermodynamic calculations.

Chemical Degradation Pathways and Stability Profiling

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolytic degradation involves the reaction of a compound with water, which can be catalyzed by acidic or basic conditions. Studies on related pharmaceutical compounds show that the rate of hydrolysis is often dependent on the pH of the solution. For instance, ester and amide bonds are particularly susceptible to hydrolysis at extreme pH levels. ajpojournals.org

Table 1: Summary of Hydrolytic Degradation Conditions Applied to Benzydamine (B159093)

Stress Condition Reagent Temperature Observations
Acid Hydrolysis Acidic Solution Elevated Potential for degradation
Alkaline Hydrolysis Basic Solution Elevated Potential for degradation
Neutral Hydrolysis Water Elevated Potential for degradation

Data inferred from forced degradation studies on the parent compound, benzydamine. jetir.org

Oxidative Degradation Pathways and Product Identification

Oxidative degradation involves the reaction of a compound with an oxidizing agent, which can lead to the formation of various degradation products. Benzydamine has been subjected to oxidative stress using agents like hydrogen peroxide to identify potential degradation pathways. jetir.org The primary metabolism of benzydamine itself involves oxidation, indicating that the molecular structure is susceptible to oxidative reactions. researchgate.netdrugbank.com

For 5-Hydroxybenzydamine-d6, the presence of the hydroxyl group on the indazole ring may influence its susceptibility to oxidation. The reaction with peroxides can lead to further hydroxylation or the formation of N-oxide metabolites and keto-derivatives. drugbank.comnih.gov The identification of such products is crucial for understanding the complete stability profile.

Potential oxidative degradation products could include:

Further oxidation of the aromatic rings.

Formation of N-oxides at the dimethylamino group.

Cleavage of the ether linkage.

Characterization of these products typically requires advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Photolytic Degradation Studies and Photoproduct Characterization

Photodegradation occurs when a molecule absorbs light energy, leading to chemical changes. Benzydamine is known to be susceptible to photolytic degradation. researchgate.net Exposure to light can result in the formation of specific, and sometimes toxic, photoproducts.

Notably, two primary photodegradation products of benzydamine have been identified:

5-Hydroxybenzydamine (B571449) : The very compound of interest (in its non-deuterated form) is a known photoproduct of benzydamine.

2-B-dimethylaminopropyl-l-benzylindalolin-3-one : Another significant product formed upon light exposure. researchgate.net

This indicates that under photolytic stress, benzydamine can be converted to 5-hydroxybenzydamine. Therefore, photolytic studies on this compound would be essential to characterize its subsequent degradation into other photoproducts. The process generally involves exposing a solution of the compound to a controlled light source (e.g., UV lamp or simulated sunlight) and analyzing the sample at various time points to monitor the formation of degradants. nih.govnih.gov

Influence of Environmental Factors on Chemical Stability

The stability of this compound is significantly influenced by a combination of environmental factors, including pH, temperature, and light.

pH : As discussed under hydrolytic degradation, pH is a critical factor. Acidic or basic conditions can catalyze the breakdown of the molecule. ajpojournals.orgresearchgate.net The optimal pH for stability is often in the neutral to slightly acidic range, but this must be determined empirically for each specific compound. nih.gov

Temperature : Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis, oxidation, and thermal decomposition. nih.gov Forced degradation studies often employ high temperatures to predict long-term stability under normal storage conditions. jetir.org The Arrhenius equation is commonly used to quantify the temperature dependence of degradation kinetics.

Light : Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the formation of photoproducts as detailed above. researchgate.netnih.gov Protection from light is often a necessary storage condition for photosensitive compounds.

Table 2: Influence of Environmental Factors on Stability

Factor Effect Primary Degradation Pathway
pH Can catalyze degradation, especially at acidic and basic extremes. ajpojournals.orgresearchgate.net Hydrolysis
Temperature Increases the rate of all degradation reactions. nih.gov Hydrolysis, Oxidation, Thermal Decomposition
Light Can induce degradation, leading to specific photoproducts. researchgate.net Photolysis

Identification and Characterization of Degradation Products and Impurity Profiling

A comprehensive stability profile requires the identification and characterization of all significant degradation products and process-related impurities. For benzydamine and its derivatives, this involves analyzing samples subjected to forced degradation using techniques like HPLC with UV or mass spectrometry detectors. jetir.orgnih.gov

Known impurities and degradation products related to the benzydamine structure include:

Process-Related Impurities : These are substances that may be present from the synthesis process. For benzydamine, two such impurities have been characterized:

Impurity-A : 3-Dimethylaminopropyl-2-benzylaminobenzoate jetir.org

Impurity-C : 1-Benzyl-3-hydroxy-1H-indazole jetir.org

Photodegradation Products :

5-Hydroxybenzydamine researchgate.net

2-B-dimethylaminopropyl-l-benzylindalolin-3-one researchgate.net

Metabolites : While not strictly degradation products, metabolites formed in biological systems are structurally related. Benzydamine is primarily metabolized through oxidation and conjugation. researchgate.netdrugbank.com Key metabolites include hydroxylated species and N-oxides. drugbank.com

Computational Chemistry and Molecular Modeling of 5 Hydroxybenzydamine D6

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic properties of 5-Hydroxybenzydamine-d6 at the atomic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the molecule's geometry, electron distribution, and reactivity.

Key parameters that can be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electrostatic Potential Maps: Visualizing the charge distribution on the molecular surface to identify electrophilic and nucleophilic sites, which is important for predicting interactions with biological targets.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the molecule. The isotopic substitution of deuterium (B1214612) for protium (B1232500) would be expected to cause predictable shifts in the vibrational frequencies of specific bonds.

Table 1: Hypothetical Quantum Mechanical Calculation Parameters for this compound

Parameter Predicted Value Significance
HOMO Energy -X.XX eV Relates to the ability to donate electrons.
LUMO Energy +Y.YY eV Relates to the ability to accept electrons.
HOMO-LUMO Gap Z.ZZ eV Indicator of chemical reactivity and stability.
Dipole Moment A.AA Debye Provides insight into the molecule's polarity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Analysis

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in a biological environment, such as its interaction with protein targets. nih.gov

MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in solution and when bound to a protein.

Study Ligand-Protein Binding: Simulate the process of this compound binding to a target protein, revealing the key amino acid residues involved in the interaction and the stability of the resulting complex. researchgate.net

Calculate Binding Free Energies: Estimate the strength of the interaction between this compound and its protein target, which is a critical parameter in drug design.

Investigate the Effect of Deuteration: Assess how the presence of deuterium atoms, which are heavier than protium, might influence the dynamics and binding interactions of the molecule. While the effect on binding affinity is often subtle, it can impact metabolic stability.

In Silico Prediction of Metabolic Transformations and KIEs

In silico (computer-based) tools can predict the metabolic fate of a compound, which is a crucial aspect of drug development. For this compound, these predictions would focus on identifying potential sites of metabolism and the likely enzymatic pathways involved.

Key applications include:

Metabolite Prediction: Software programs can predict the structures of potential metabolites by simulating common metabolic reactions (e.g., oxidation, hydroxylation) catalyzed by enzymes like cytochrome P450s.

Prediction of Kinetic Isotope Effects (KIEs): The replacement of hydrogen with deuterium at a metabolic site can slow down the rate of bond cleavage by an enzyme. This is known as the kinetic isotope effect. Computational methods can be used to predict the magnitude of the KIE for specific metabolic reactions of this compound. A significant KIE would suggest that deuteration at that position can enhance the metabolic stability of the compound.

Table 2: Example of In Silico Metabolic Prediction for this compound

Metabolic Reaction Predicted Site Predicted KIE (kH/kD) Implication
N-dealkylation N-dimethyl group > 2 Deuteration may slow this metabolic pathway.

Docking Studies to Investigate Putative Binding Sites and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com Docking studies are instrumental in understanding how this compound might interact with its biological targets.

The process involves:

Predicting Binding Poses: Placing the 3D structure of this compound into the binding site of a target protein and evaluating which orientations are most favorable energetically.

Identifying Key Interactions: Analyzing the predicted binding poses to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. irbbarcelona.org

Scoring and Ranking: Using scoring functions to rank different binding poses and estimate the binding affinity.

These studies can help to rationalize the mechanism of action of the parent compound and guide the design of new analogs with improved potency or selectivity.

Spectroscopic Property Prediction and Validation for Deuterated Species

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the identity and structure of synthesized deuterated compounds like this compound.

Predicted spectra include:

Nuclear Magnetic Resonance (NMR): QM calculations can predict the ¹H and ¹³C NMR chemical shifts. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the sites of deuteration and the characteristic splitting patterns in the ¹³C NMR spectrum can be predicted and compared with experimental data.

Infrared (IR) Spectroscopy: As mentioned earlier, the vibrational frequencies can be calculated. The C-D bond has a characteristic stretching frequency that is significantly lower than that of a C-H bond, providing a clear spectroscopic marker for deuteration.

Mass Spectrometry (MS): While not a direct prediction of the spectrum, computational analysis of the molecular structure confirms the exact mass, which will be higher for the deuterated analog compared to the non-deuterated compound, a key feature observed in mass spectrometry.

Table 3: Predicted vs. Expected Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Expected Experimental Observation
¹H NMR Absence of signals at deuterated positions. Confirmation of successful deuteration.
¹³C NMR Triplet signal for carbon attached to deuterium (due to spin-coupling). Characterization of the deuterated site.
IR Spectroscopy Vibrational band around 2100-2250 cm⁻¹. Presence of C-D bonds.

Q & A

Q. How to address variability in deuterium incorporation efficiency across batches?

  • Answer :
  • QC Metrics : Set acceptance criteria (e.g., ≥98% isotopic purity via MS).
  • Process Optimization : Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time).
  • Batch Correction : Apply normalization algorithms in downstream analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.